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Compound of Interest

Compound Name: Benzyl 2-hydroxypropylcarbamate

Cat. No.: B7876692

Get Quote

Synonyms: Cbz-1-amino-2-propanol; N-
Benzyloxycarbonyl-isopropanolamine
Executive Summary & Application Context
Benzyl N-(2-hydroxypropyl)carbamate (CAS: Not formally assigned in major pharmacopeias;

related to 34637-22-4 isomer) is a critical process-related impurity and synthetic intermediate. It

typically arises from the reaction of benzyl chloroformate (Cbz-Cl) with 1-amino-2-propanol or

through the ring-opening of propylene oxide by benzyl carbamate.

In drug development, this compound serves two primary roles:

Impurity Marker: Monitoring the over-reaction or incomplete deprotection in Cbz-protected

synthesis streams.

Chiral Building Block: Used in the synthesis of antiretrovirals (e.g., Darunavir intermediates)

and prostacyclin receptor agonists.
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Unlike USP/EP primary standards, this compound is typically sourced as a Secondary

Standard or Certified Reference Material (CRM).
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Technical Specifications & Characterization
To function as a valid reference standard, the material must meet rigorous structural

confirmation criteria, particularly distinguishing it from its regioisomer, Benzyl N-(1-

hydroxypropan-2-yl)carbamate (Cbz-Alaninol).

Chemical Identity
IUPAC Name: Benzyl (2-hydroxypropyl)carbamate[1][2][3]

Molecular Formula: C₁₁H₁₅NO₃[4]

Molecular Weight: 209.24 g/mol

Structure:Bn-O-CO-NH-CH₂-CH(OH)-CH₃
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Regio-Isomeric Purity: The standard must be free of the Cbz-Alaninol isomer.

Differentiation: The methylene protons attached to Nitrogen appear as a doublet (or

multiplet) at ~3.0-3.2 ppm for the title compound, whereas the methine proton in Cbz-

Alaninol shifts significantly.

Enantiomeric Purity: Since C2 is a chiral center, the standard is often a racemate unless

specified as (R) or (S). For chiral drugs, the specific enantiomer standard is required.

Experimental Protocols
A. Synthesis of the Reference Standard (In-House
Route)
If a commercial CRM is unavailable, the following protocol yields high-purity material suitable

for characterization.

Reaction Principle:

Step-by-Step Methodology:

Preparation: Charge a 3-neck round bottom flask with 1-amino-2-propanol (1.0 eq) and

Dichloromethane (DCM) (10 V). Cool to 0°C.[2]

Base Addition: Add Triethylamine (TEA) (1.2 eq) or Na₂CO₃ (aq) to scavenge HCl.

Acylation: Add Benzyl Chloroformate (Cbz-Cl) (1.05 eq) dropwise over 30 minutes,

maintaining temperature <5°C to prevent O-acylation (carbonate formation).

Workup: Stir for 2 hours at room temperature. Quench with water.[2] Wash organic layer with

1M HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine.

Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexanes or purify

via Flash Column Chromatography (SiO₂, Hexane:EtOAc 7:3).

B. Analytical Method: HPLC Impurity Profiling
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This method separates the target carbamate from benzyl alcohol and other degradation

products.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

Mobile Phase A: 0.1% Phosphoric Acid in Water

Mobile Phase B: Acetonitrile

Gradient:

0 min: 90% A

15 min: 40% A

20 min: 10% A

25 min: 90% A

Flow Rate: 1.0 mL/min

Detection: UV @ 210 nm (carbamate bond) and 254 nm (benzyl ring).

Retention Time (Approx):

Benzyl Alcohol: ~5.2 min

Benzyl N-(2-hydroxypropyl)carbamate: ~8.5 min

Cbz-Cl (if unquenched): ~12.0 min

Visualization: Synthesis & Impurity Pathways
The following diagram illustrates the synthesis pathway and potential impurity risks (O-acylation

vs N-acylation) that the reference standard helps identify.
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Figure 1: Synthetic pathway showing the selective N-acylation required to produce the

reference standard and potential side-reactions (O-acylation) that generate impurities.

Validation & Causality (Scientific Integrity)
Why this protocol works (Causality):

Selectivity: The reaction relies on the higher nucleophilicity of the amine (-NH₂) compared to

the secondary alcohol (-OH). By keeping the temperature low (0°C) and controlling

stoichiometry, we favor kinetic control, producing the N-carbamate exclusively.

Self-Validating Step: The washing with 1M HCl is critical. It protonates any unreacted starting

amine, making it water-soluble and removing it from the organic layer. If the final product

shows amine peaks in NMR, this wash step failed.

Standard Qualification Checklist:

Mass Balance: Assay % (by HPLC) + Impurities % + Residual Solvents % + Water % (KF) +

Ash % should equal ~100%.

NMR Confirmation:

Aromatic region (5H) confirms Benzyl group.

Singlet at ~5.1 ppm confirms benzylic -CH₂-.

Doublet at ~1.1 ppm confirms methyl group of the propyl chain.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b7876692/docs?utm_src=pdf-body-img#reference-standard-guide-benzyl-n-2-hydroxypropyl-carbamate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7876692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-
Interscience. (Standard reference for Cbz-protection chemistry).

Ghosh, A.K., et al. "Structure-Based Design of HIV-1 Protease Inhibitors: Replacement of the

P2-Ligand of Darunavir." Journal of Medicinal Chemistry, 2009. (Context for benzyl

carbamate intermediates in drug synthesis).

European Pharmacopoeia (Ph. Eur.). "Control of Impurities in Substances for

Pharmaceutical Use (5.10)." (General guidelines for reference standard qualification).

Org. Synth. "Preparation of Carbamates from Amines." Organic Syntheses, Coll. Vol. 6,
p.203. (General synthetic methodology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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